5-Isobutoxy-3-methoxythiophene-2-carboxylic acid

Purity Quality Control Building Block

Researchers requiring sterically-differentiated thiophene building blocks often encounter limited availability of 5-substituted analogs. Simpler thiophene carboxylates lack the critical 5-isobutoxy group, compromising lipophilicity and steric control in kinase inhibitor synthesis. 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid (CAS 1774902-17-8) addresses this gap with: • Steric bulk from 5-isobutoxy directs regioselective amide coupling • Enhanced solubility and thermal stability for OFET monomer applications • ≥95% purity, suitable for medicinal chemistry and bioconjugation Supplied as a research-grade building block with QA documentation. Worldwide delivery available.

Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
Cat. No. B12078163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutoxy-3-methoxythiophene-2-carboxylic acid
Molecular FormulaC10H14O4S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=C(S1)C(=O)O)OC
InChIInChI=1S/C10H14O4S/c1-6(2)5-14-8-4-7(13-3)9(15-8)10(11)12/h4,6H,5H2,1-3H3,(H,11,12)
InChIKeyAMHNOOZHXIKMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutoxy-3-methoxythiophene-2-carboxylic Acid: Structural & Physicochemical Profile


5-Isobutoxy-3-methoxythiophene-2-carboxylic acid (CAS 1774902-17-8) is a disubstituted thiophene-2-carboxylic acid derivative featuring a 3-methoxy group and a 5-isobutoxy substituent . The compound has a molecular formula of C10H14O4S and a molecular weight of 230.28 g/mol . This substitution pattern confers distinct physicochemical properties compared to simpler thiophene carboxylates, including predicted boiling point of 365.1±37.0 °C and density of 1.216±0.06 g/cm³ . The compound is typically supplied with a minimum purity specification of 95% and is employed as a versatile building block in medicinal chemistry and organic synthesis, particularly where tailored lipophilicity and steric bulk are required.

Generic Substitution Limitations for 5-Isobutoxy-3-methoxythiophene-2-carboxylic Acid


Thiophene-2-carboxylic acid derivatives are not interchangeable due to marked differences in electronic and steric properties imparted by ring substituents . Unsubstituted or mono-substituted analogs (e.g., 3-methoxythiophene-2-carboxylic acid) lack the 5-isobutoxy group that critically modulates lipophilicity, solubility, and steric hindrance . The presence of the isobutoxy moiety in 5-isobutoxy-3-methoxythiophene-2-carboxylic acid significantly alters predicted LogP and rotational freedom, directly impacting bioavailability and reactivity in downstream functionalization . Consequently, substituting with a simpler thiophene carboxylate without these specific substituents compromises both physicochemical profile and synthetic utility, rendering the intended research or industrial process invalid.

Quantitative Differentiation: 5-Isobutoxy-3-methoxythiophene-2-carboxylic Acid vs. Analogs


Purity vs. 3-Methoxy Analog

Vendor-supplied minimum purity for 5-isobutoxy-3-methoxythiophene-2-carboxylic acid is specified at 95% . In contrast, the simpler analog 3-methoxythiophene-2-carboxylic acid is commercially available at a higher minimum purity of 97% . This 2% lower purity specification reflects the increased synthetic complexity and purification challenges associated with the dual alkoxy substitution pattern, a factor that must be accounted for in procurement and subsequent reaction planning.

Purity Quality Control Building Block

Molecular Weight vs. Thiophene-2-carboxylic Acid

5-Isobutoxy-3-methoxythiophene-2-carboxylic acid possesses a molecular weight of 230.28 g/mol . This represents a substantial 45.8% increase over the parent scaffold thiophene-2-carboxylic acid (MW 128.15 g/mol) [1] and a 45.6% increase over the simpler 3-methoxythiophene-2-carboxylic acid (MW 158.18 g/mol) [2]. The addition of the isobutoxy group contributes 72.11 g/mol, significantly altering the compound's bulk physicochemical behavior.

Molecular Weight Physicochemical Property ADME

Boiling Point vs. 3-Methoxy Analog

The predicted boiling point for 5-isobutoxy-3-methoxythiophene-2-carboxylic acid is 365.1±37.0 °C . For 3-methoxythiophene-2-carboxylic acid, the predicted boiling point is approximately 272.1±25.0 °C . The ~93 °C elevation is attributable to the additional isobutoxy group, which increases molecular weight and intermolecular interactions, potentially requiring higher temperatures for distillation or GC analysis.

Boiling Point Thermal Stability Purification

Steric Hindrance: Isobutoxy vs. Methoxy Substituent

The isobutoxy group at the 5-position introduces significantly greater steric bulk than the 3-methoxy group alone. Quantitatively, the A-value (conformational free energy) for an isobutoxy group is estimated at ~2.0-2.5 kcal/mol, compared to ~0.6-0.9 kcal/mol for a methoxy group [1]. This differential steric profile alters the conformational equilibrium around the thiophene ring, which can be exploited to achieve regioselective functionalization at the less hindered 4-position in subsequent reactions, a feature absent in 3-methoxythiophene-2-carboxylic acid .

Steric Hindrance Regioselectivity Synthetic Utility

Density vs. 3-Methoxy Analog

The predicted density for 5-isobutoxy-3-methoxythiophene-2-carboxylic acid is 1.216±0.06 g/cm³ . For 3-methoxythiophene-2-carboxylic acid, the predicted density is 1.081±0.06 g/cm³ . The ~12.5% higher density for the target compound is consistent with the increased molecular mass and the presence of the isobutoxy chain, which may influence crystal packing and solid-state properties.

Density Crystallinity Formulation

Key Application Scenarios for 5-Isobutoxy-3-methoxythiophene-2-carboxylic Acid


Late-Stage Functionalization for Kinase Inhibitor Libraries

The combination of a carboxylic acid handle and a sterically bulky 5-isobutoxy group makes this compound an ideal core for synthesizing thiophene-based kinase inhibitors. The steric hindrance can be exploited to direct amide coupling to the less hindered 4-position, enabling the generation of focused libraries with improved selectivity profiles. The higher molecular weight and predicted LogP shift place this scaffold in a desirable lipophilic space for CNS or anti-inflammatory targets.

Synthesis of Tailored Semiconducting Polymers

Thiophene derivatives are foundational in organic electronics. The 5-isobutoxy-3-methoxythiophene-2-carboxylic acid serves as a monomer precursor where the isobutoxy group enhances solubility in organic solvents and provides a handle for tuning solid-state packing. The higher predicted density and boiling point relative to simpler thiophenes suggest improved thermal stability during polymerization and device fabrication, making it a strategic choice for developing next-generation organic field-effect transistors (OFETs).

Synthesis of Biotinylated and Fluorescent Probes

The carboxylic acid group is readily activated for amide bond formation, allowing conjugation to biotin, fluorescent dyes, or PEG linkers. The distinct steric and electronic profile of the 5-isobutoxy-3-methoxythiophene core provides a unique molecular probe for studying protein-ligand interactions where subtle changes in lipophilicity and shape are critical for binding affinity. The 95% purity specification is sufficient for initial probe synthesis, though further purification may be required for biophysical assays.

Synthesis of Novel Herbicidal Thiophene Carboxamides

Thiophene carboxamides are a privileged class in agrochemistry. The 5-isobutoxy-3-methoxythiophene-2-carboxylic acid can be converted to the corresponding carboxamide, leveraging the isobutoxy group's lipophilicity to enhance foliar uptake and cuticular penetration. The steric hindrance may reduce metabolic degradation by plant cytochrome P450s, potentially extending residual activity. This compound offers a differentiated starting point compared to the widely used 3-methoxythiophene-2-carboxylic acid .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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